2-Chloro-3-fluoro-6-methylbenzaldehyde
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Overview
Description
Benzaldehyde, 2-chloro-3-fluoro-6-methyl- is a halogenated benzaldehyde derivative with the molecular formula C8H6ClFO and a molecular weight of 172.58 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde, 2-chloro-3-fluoro-6-methyl- can be synthesized through the oxidation of 2-chloro-3-fluoro-6-methyltoluene using chromyl chloride as the oxidizing agent . The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired aldehyde.
Industrial Production Methods: In an industrial setting, the synthesis of Benzaldehyde, 2-chloro-3-fluoro-6-methyl- involves the chlorination of 2-chloro-3-fluoro-6-methyltoluene followed by oxidation. The process is optimized to achieve high yields and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Types of Reactions:
Oxidation: Benzaldehyde, 2-chloro-3-fluoro-6-methyl- can undergo further oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium cyanide.
Major Products Formed:
Oxidation: 2-chloro-3-fluoro-6-methylbenzoic acid.
Reduction: 2-chloro-3-fluoro-6-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2-chloro-3-fluoro-6-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-chloro-3-fluoro-6-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. This compound can inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
- 2-Chloro-6-fluorobenzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Fluoro-5-methylbenzaldehyde
Comparison: Benzaldehyde, 2-chloro-3-fluoro-6-methyl- is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance its electrophilic nature, making it more reactive in nucleophilic substitution reactions .
Properties
Molecular Formula |
C8H6ClFO |
---|---|
Molecular Weight |
172.58 g/mol |
IUPAC Name |
2-chloro-3-fluoro-6-methylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-7(10)8(9)6(5)4-11/h2-4H,1H3 |
InChI Key |
KJDGHLCNQQGOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Cl)C=O |
Origin of Product |
United States |
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